3-Butylpiperidine hydrochloride
Overview
Description
3-Butylpiperidine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used as a versatile small molecule scaffold in research and development .
Mechanism of Action
Target of Action
Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Some piperidine derivatives have been found to interact with various receptors and enzymes, leading to their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics (ADME Properties)
The compound is a powder and has a melting point of 146-148 degrees celsius .
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butylpiperidine hydrochloride typically involves the alkylation of piperidine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting 3-butylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The final product is purified through crystallization or distillation techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of strong bases like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Butylpiperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
N-Methylpiperidine: A derivative with a methyl group, used in the synthesis of pharmaceuticals.
4-Butylpiperidine: An isomer with the butyl group at the 4-position, used in similar applications.
Uniqueness: 3-Butylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .
Properties
IUPAC Name |
3-butylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h9-10H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUHKFVSTCORRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858834-35-2 | |
Record name | 3-butylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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